Lipophilicity Advantage: +0.39 LogP Units Over the Methyl Ester Analog
Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate exhibits a calculated LogP of 1.7212, which is 0.3901 units higher than that of its direct methyl ester analog, Methyl 6-(Isobutylamino)pyridazine-3-carboxylate (LogP = 1.3311) . This increase in lipophilicity is attributable to the additional methylene group in the ethyl ester. Higher LogP values generally correlate with enhanced passive membrane diffusion and potential for blood‑brain barrier penetration [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7212 |
| Comparator Or Baseline | Methyl 6-(Isobutylamino)pyridazine-3-carboxylate (CAS 1184230-38-3), LogP = 1.3311 |
| Quantified Difference | +0.3901 LogP units |
| Conditions | Predicted using computational algorithms as provided on vendor platform (Leyan) |
Why This Matters
For programs requiring CNS penetration or improved membrane permeability, the ethyl ester offers a measurable lipophilicity advantage over the methyl ester without altering the core scaffold.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
